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(S)-gamma-Octanolactone

Flavor chemistry Enantioselective sensory analysis Wine aroma

(S)-gamma-Octanolactone [(5S)-5-butyloxolan-2-one] is a chiral γ-lactone that belongs to the family of 4-alkyl-substituted butyrolactones, a class widely employed as flavor and fragrance ingredients. It is the (S)-enantiomer of γ-octalactone and is differentiated from its (R)-counterpart by its spatial configuration at the butyl-substituted stereocenter.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B7887334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-gamma-Octanolactone
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCC1CCC(=O)O1
InChIInChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/t7-/m0/s1
InChIKeyIPBFYZQJXZJBFQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-gamma-Octanolactone: Chiral Lactone Procurement for Sensory-Directed Flavor and Fragrance R&D


(S)-gamma-Octanolactone [(5S)-5-butyloxolan-2-one] is a chiral γ-lactone that belongs to the family of 4-alkyl-substituted butyrolactones, a class widely employed as flavor and fragrance ingredients. It is the (S)-enantiomer of γ-octalactone and is differentiated from its (R)-counterpart by its spatial configuration at the butyl-substituted stereocenter [1]. The compound contributes a creamy, coconut-like odor profile and is found as a minor enantiomer in certain fermented and botrytized beverages, where its enantiomeric distribution differs markedly from that of the (R)-form [2]. Its procurement as a defined single enantiomer is essential for applications in which odor potency and receptor-level interactions drive product performance.

Why Racemic or (R)-gamma-Octalactone Cannot Substitute (S)-gamma-Octanolactone: Enantiomer-Specific Odor Potency and Receptor Binding


Simple substitution of (S)-gamma-octanolactone with its racemate or (R)-enantiomer is not scientifically justifiable for sensory-directed procurement. The two enantiomers exhibit statistically significant differences in aroma detection thresholds in wine matrices, with the (S)-form being approximately three times more potent than the (R)-form [1]. At the molecular level, (S)-gamma-octanolactone forms a more stable binding complex with the human olfactory receptor OR1A1 than does the (R)-enantiomer, translating into a quantifiable difference in binding free energy [2]. Consequently, using a racemic mixture or the incorrect enantiomer alters both the perceived odor intensity and the receptor activation profile, undermining the reproducibility and authenticity of flavor and fragrance formulations that rely on precise enantiomeric composition.

(S)-gamma-Octanolactone: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Aroma Detection Threshold in Red Wine: (S)-Enantiomer is 3-Fold More Potent than (R)-Enantiomer

In a panel of 25 assessors using ASTM method E 679 in a dry red wine matrix, the aroma detection threshold of (S)-γ-octalactone was determined to be 91 μg/L, compared with 284 μg/L for (R)-γ-octalactone. This represents a 3.1-fold lower threshold for the (S)-enantiomer, and the difference is statistically significant at the 5% level [1]. The same study confirmed that there are statistically significant differences in aroma detection thresholds between the two enantiomers of γ-octalactone, whereas no such difference was observed for γ-decalactone, indicating that the enantioselective effect is compound-specific within the lactone series [1].

Flavor chemistry Enantioselective sensory analysis Wine aroma

Olfactory Receptor OR1A1 Binding Affinity: (S)-Enantiomer Shows Stronger Molecular Interaction than (R)-Enantiomer

Molecular docking and molecular dynamics simulations with the human olfactory receptor OR1A1 revealed that (S)-(-)-γ-octalactone binds with a binding free energy of -18.389 kJ/mol, compared with -17.280 kJ/mol for (R)-(+)-γ-octalactone. The difference of 1.109 kJ/mol indicates a more stable ligand-receptor complex for the (S)-enantiomer, which is driven primarily by polar and hydrogen bonding interactions, whereas the (R)-enantiomer relies on hydrophobic interactions [1]. The same study reported odor thresholds of 82 μg/L (racemate), 300 μg/L for (R), and 125 μg/L for (S) in the context of Longjing tea aroma, confirming that (S) is 2.4-fold more potent than (R) in that matrix [1].

Olfactory receptor binding Molecular docking Enantioselective ligand-receptor interaction

Chiral GC Resolution: (S)- and (R)-gamma-Octalactone Enantiomers Are Analytically Separable at Baseline Resolution

Multiple chiral stationary phases provide baseline separation (Rs ≥ 1.5) of (S)- and (R)-γ-octalactone. On a LIPODEX E column at 115 °C, a resolution factor of 11.83 is achieved; on HYDRODEX β-6TBDM at 125 °C, Rs = 5.99; and on HYDRODEX β-PM at 120 °C, Rs = 1.39, all with FID detection [1]. The Rt-βDEXsa™ column also provides baseline resolution of the γ-octalactone enantiomers under standard GC–MS conditions [2]. This analytical capability means that the enantiomeric composition of a procured batch can be unequivocally verified, whereas racemic or undefined mixtures cannot be certified for enantiomeric purity with the same rigor.

Chiral gas chromatography Enantiomeric purity verification Quality control

Enantiomeric Distribution in Natural Matrices: (S)-gamma-Octalactone Is the Minor Enantiomer in Wine, Necessitating Dedicated Sourcing

In seven botrytized white wines analyzed by chiral-phase GC (Rt-βDEXcst capillary column), the (R)-enantiomer of γ-octalactone was found to be more prevalent than the (S)-enantiomer [1]. This natural imbalance means that materials obtained directly from natural extracts will be predominantly (R)-configured and will not deliver the organoleptic profile characteristic of the (S)-enantiomer. To obtain (S)-γ-octalactone in high enantiomeric purity, dedicated synthetic routes—such as the d-glutamic acid-derived synthesis described by Cooke et al. [1]—or enantioselective biotransformations are required, and the resulting material must be verified by the chiral GC methods described above.

Enantiomeric distribution Natural occurrence Chiral pool sourcing

(S)-gamma-Octanolactone Procurement-Guided Application Scenarios Based on Quantitative Differentiation Evidence


High-Fidelity Flavor Formulation Requiring Enantiomer-Specific Creamy-Coconut Notes

When a flavor house develops a coconut, peach, or creamy dairy profile where a precisely calibrated impact level is critical, (S)-γ-octalactone should be specified over racemic or (R)-material. The 3.1-fold lower aroma detection threshold in wine [1] means that the (S)-enantiomer delivers the target odor intensity at a substantially lower dosage, reducing raw material cost and minimizing off-flavors from the less-potent (R)-form. This is especially relevant for clean-label products where ingredient list minimization is a market requirement.

Olfactory Receptor Structure-Activity Relationship (SAR) Studies and Computational Flavor Design

In academic or industrial research programs investigating odorant-receptor interactions, (S)-γ-octalactone provides a well-characterized molecular probe with a binding free energy of -18.389 kJ/mol to OR1A1, significantly more stable than the (R)-enantiomer (-17.280 kJ/mol) [2]. The distinct binding mode—polar/hydrogen bonding for (S) versus hydrophobic for (R)—enables researchers to correlate specific stereochemical features with receptor activation, supporting rational design of novel flavor compounds with predicted enantioselective activity.

Enantiomeric Purity Verification in Flavor and Fragrance Quality Control

Quality control laboratories that receive (S)-γ-octalactone shipments can apply validated chiral GC methods, such as the LIPODEX E column achieving a resolution factor of 11.83 [3], to confirm that the batch meets the specified enantiomeric excess. This analytical capability is essential for compliance with internal specifications and for detecting adulteration with cheaper racemic γ-octalactone, which would compromise the sensory performance documented above.

Biosynthetic Pathway Engineering for Enantiopure Lactone Production

Metabolic engineering groups developing microbial or enzymatic routes to chiral γ-lactones can use the quantitative enantiomer differentiation data to benchmark their production strains. Because the (S)-enantiomer is naturally scarce in wine and other fermentates [1], achieving high enantiomeric excess of (S)-γ-octalactone via engineered biotransformation represents a commercially valuable target; the odor threshold and receptor binding data provide clear performance metrics against which the biosynthetic product can be validated.

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